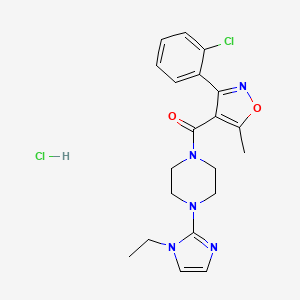
(Z)-3-(2-methoxyphenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antiviral Properties
Research has identified compounds structurally related to (Z)-3-(2-methoxyphenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine as potent inhibitors of rhinoviruses, which are common causative agents of the common cold. These compounds exhibit selective antiviral activity against different rhinovirus serotypes without inhibiting HeLa cell growth, indicating a direct interaction between the drug and the viral particles. The antiviral activity was confirmed in human target cells for rhinoviruses, suggesting potential therapeutic applications in the treatment of viral infections (Andries et al., 2005).
Dopamine Receptor Agonism
Another study on related structures has shown that specific derivatives possess high affinity and selectivity for D4 dopamine receptors, displaying significant agonist efficacy. This has implications for the treatment of conditions such as erectile dysfunction, highlighting the therapeutic potential of targeting D4 receptors. The efficacy of these compounds in inducing penile erection in vivo, which was inhibited by a D4 selective antagonist, confirms the mechanistic pathway and suggests a potential application in sexual health (Enguehard-Gueiffier et al., 2006).
Antimicrobial and Antimalarial Activity
Compounds incorporating the piperazine ring and related to the query chemical have been synthesized and evaluated for antimicrobial activity against various bacterial strains, including gram-positive and gram-negative bacteria, as well as for antifungal and antimalarial activities. These studies indicate the potential of such compounds in developing new antimicrobial and antimalarial agents, showcasing their broad spectrum of biological activities (Bhatt et al., 2016).
Genotoxicity and Metabolic Activation Studies
Research into the genotoxicity of related compounds, particularly those acting as 5-HT2C receptor agonists, has shed light on the mechanisms of action and potential side effects. These studies provide insights into the metabolic pathways involved in the bioactivation of these compounds, leading to their genotoxic effects. This is crucial for understanding the safety profile of new therapeutic agents (Kalgutkar et al., 2007).
Mechanism of Action
While the exact mechanism of action for this compound isn’t available, arylpiperazines are known to interact with alpha1-adrenergic receptors . These receptors are a major therapeutic target for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, and more .
properties
IUPAC Name |
3-(2-methoxyphenyl)-6-[4-[(Z)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-30-22-10-6-5-9-20(22)21-11-12-23(25-24-21)26-14-16-27(17-15-26)31(28,29)18-13-19-7-3-2-4-8-19/h2-13,18H,14-17H2,1H3/b18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIZFNROEDRBQV-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)/C=C\C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(2-methoxyphenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

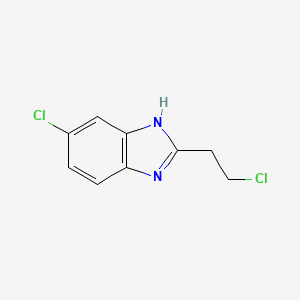
![N-{1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetraazol-5-yl]cyclohexyl}-5-methyl-3-isoxazolamine](/img/structure/B2934858.png)



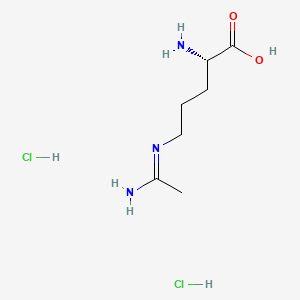
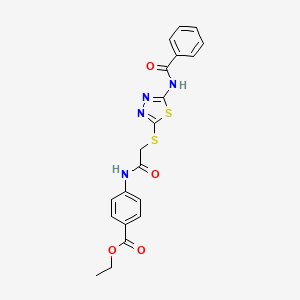
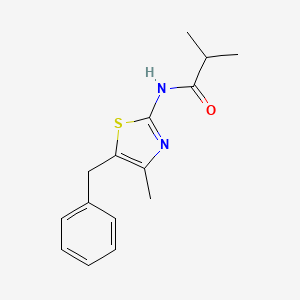
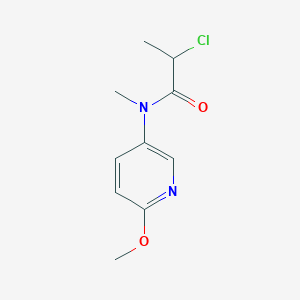
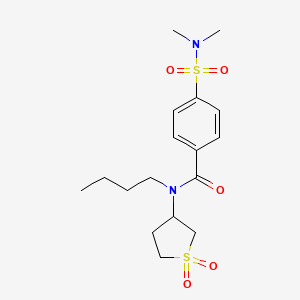
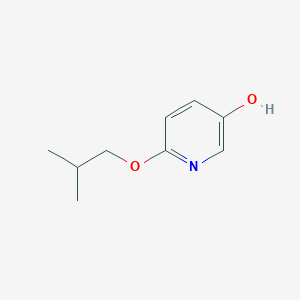
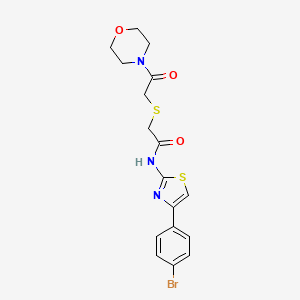
![4-[(1-Methylpyrazol-3-yl)methyl]morpholine](/img/structure/B2934877.png)
